(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid

Catalog No.
S14032960
CAS No.
M.F
C12H21NO6
M. Wt
275.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxop...

Product Name

(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid

IUPAC Name

(2S)-5-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Molecular Formula

C12H21NO6

Molecular Weight

275.30 g/mol

InChI

InChI=1S/C12H21NO6/c1-5-18-9(14)7-6-8(10(15)16)13-11(17)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,17)(H,15,16)/t8-/m0/s1

InChI Key

OZWIELRLNJLCDQ-QMMMGPOBSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid is a chiral compound that features a complex structure, including a tert-butoxycarbonyl (Boc) protecting group, an ethoxy group, and an oxo functional group. This compound belongs to the class of amino acids and derivatives, which are pivotal in various biochemical processes. The presence of the Boc group serves to protect the amino functionality during synthesis, allowing for selective reactions without interfering with the amino group. The ethoxy and oxo groups contribute to the compound's reactivity and potential biological activity.

The chemical behavior of (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid can be understood through several types of reactions:

  • Hydrolysis: The Boc group can be removed under acidic or basic conditions, yielding the free amino acid, which can participate in further reactions.
  • Esterification: The ethoxy group can undergo hydrolysis to form the corresponding acid, facilitating reactions with alcohols to form esters.
  • Amine Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The oxo group allows for condensation with other nucleophiles, potentially forming more complex molecules.

These reactions are crucial for its application in synthetic organic chemistry and medicinal chemistry.

Biological activity predictions for (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid indicate potential therapeutic applications. The compound's structure suggests it may interact with biological targets involved in metabolic pathways. Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) have been used to analyze its potential pharmacological effects, toxicity profiles, and interactions with various biomolecules .

Several synthetic routes have been established for (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid:

  • Boc Protection: Starting from an appropriate amino acid, the amino group is protected using tert-butoxycarbonyl chloride.
  • Ethylation: The compound is then subjected to ethylation using ethyl bromide or another ethylating agent.
  • Oxidation: If necessary, oxidation steps can be introduced to form the oxo group from a suitable precursor.
  • Purification: Final purification steps often involve chromatography techniques to isolate the desired product.

Each step requires careful control of reaction conditions to ensure high yields and purity.

(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid has several applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing bioactive compounds or pharmaceuticals.
  • Biochemical Research: Utilized in studies involving amino acids and their derivatives, contributing to understanding protein synthesis and enzyme function.
  • Synthetic Chemistry: Acts as a building block for more complex organic molecules in synthetic organic chemistry.

Interaction studies involving (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid focus on its binding affinity with various biological targets. Techniques such as molecular docking simulations and in vitro assays are employed to evaluate its potential interactions with enzymes or receptors relevant to metabolic pathways . These studies help elucidate its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid. A comparison highlights its unique features:

Compound NameStructureUnique Features
L-AlanineSimple amino acidNo protecting groups; simpler structure
L-LeucineBranched-chain amino acidContains a branched side chain; no oxo group
N-Boc-L-ValineSimilar Boc protectionDifferent side chain; no ethoxy or oxo groups
5-OxoprolineRelated cyclic compoundCyclic structure; lacks ethyl side chain

(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid is unique due to its combination of protective groups and functional moieties, allowing it to participate in diverse

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

275.13688739 g/mol

Monoisotopic Mass

275.13688739 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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